molecular formula C11H13N3O B1308976 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine CAS No. 1033430-89-5

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Cat. No.: B1308976
CAS No.: 1033430-89-5
M. Wt: 203.24 g/mol
InChI Key: OPQGOWVIPYKYIR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine emerged as part of broader efforts to explore pyrazole derivatives in the early 21st century. While its exact synthesis date remains unclear, its development aligns with advancements in heterocyclic chemistry aimed at optimizing bioactive molecules for pharmaceutical applications. Pyrazole derivatives gained prominence after the discovery of celecoxib (a COX-2 inhibitor) and other therapeutics, which highlighted the structural versatility of this scaffold. The introduction of methoxy and methyl substituents in this compound reflects targeted modifications to enhance electronic and steric properties, potentially improving binding affinity to biological targets.

Classification within Pyrazole Derivative Family

This compound belongs to the 3-aminopyrazole subclass, characterized by an amino group at position 3 of the pyrazole ring. Its structure includes:

  • Position 5 : 3-Methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
  • Position 4 : Methyl group, enhancing hydrophobicity and steric bulk.
  • Position 3 : Primary amine, enabling hydrogen bonding and participation in condensation reactions.

This substitution pattern distinguishes it from related derivatives, such as 5-(4-methoxyphenyl) variants (e.g., CID 6484240) or N-methylated analogs (e.g., CID 33783221). The compound’s IUPAC name, 5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine, underscores its regiochemical specificity.

Properties

IUPAC Name

5-(3-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQGOWVIPYKYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Condensation of Hydrazines and β-Dicarbonyl Compounds

A common approach to synthesize substituted pyrazoles, including 5-(3-methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine, is the condensation of hydrazine derivatives with β-diketones or β-ketoesters.

  • General Procedure : Primary aromatic amines or hydrazines react with 1,3-diketones or β-ketoesters in polar solvents such as dimethylformamide (DMF) or ethanol under heating (typically 70–130 °C) to form the pyrazole ring. The reaction time varies from 1.5 to 6 hours depending on conditions and reagents.

  • Example : Using 3-methoxyphenyl hydrazine and 2,4-pentanedione (or similar β-diketone) in DMF at 85 °C for 1.5 hours yields the pyrazole core with the methoxyphenyl substituent at position 5 and methyl at position 4. The amino group at position 3 is introduced via hydrazine or aminopyrazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis of pyrazole derivatives by providing rapid and uniform heating under pressurized conditions.

  • Conditions : Reactions are performed in pyridine or N-methylpyrrolidinone (NMP) at elevated temperatures (130–200 °C) under microwave irradiation for short durations (20 min to 1 hour).

  • Yields : Microwave-assisted methods have reported yields ranging from 44% to 87% for pyrazole derivatives similar to 5-(3-methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine.

  • Example : A mixture of enaminosulfone and aminopyrazole derivatives in pyridine irradiated at 130 °C under 17.2 bar for 20 minutes gave pyrazolo[1,5-a]pyrimidine derivatives in 80–87% yield, indicating efficient ring formation and substitution.

Reflux with Triethyl Orthoformate

Heating sulfone intermediates with aminopyrazole derivatives and triethyl orthoformate under reflux for 4 hours is another method to obtain pyrazole derivatives.

  • Procedure : The reaction mixture is refluxed, followed by removal of excess triethyl orthoformate under reduced pressure. The product precipitates upon cooling and is purified by recrystallization.

  • Yield : Moderate yields (~70%) are typical for this method.

Functional Group Transformations on Pyrazole Core

After pyrazole ring formation, further functionalization such as reduction, oxidation, or substitution can be performed to introduce or modify the amino group at position 3.

  • Reduction of Carboxylates to Alcohols : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be reduced by lithium aluminum hydride (LiAlH4) in THF to yield (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols with high yields (~88%).

  • Oxidation to Aldehydes : The pyrazolyl-methanols can be selectively oxidized using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C to form pyrazole-3-carbaldehydes with yields around 85%.

  • Conversion to Nitriles : Aldehydes can be converted to nitriles by reaction with liquid ammonia and iodine in THF at ambient temperature, yielding pyrazole-3-carbonitriles (~78% yield).

  • Formation of Carbothioamides : Pyrazole-3-carbonitriles react with hydrogen sulfide in pyridine with triethylamine to form carbothioamides in ~80% yield.

These transformations allow the introduction or modification of the amino group or related functionalities at position 3.

Catalytic Methods Using Aluminum(III) Chloride

In some syntheses, aluminum(III) chloride catalyzes the condensation of hydrazine derivatives with aldehydes or ketones in methanol under pressure at 70 °C for 4–8 hours.

  • Outcome : This method yields 5-(3-methoxyphenyl)-2H-pyrazol-3-ylamine derivatives with yields ranging from 56% to 75% after purification by column chromatography or recrystallization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Microwave-assisted in pyridine Enaminosulfone + aminopyrazole, pyridine, microwave 130 20 min 80–87 High yield, rapid reaction under pressure
Reflux with triethyl orthoformate Sulfone + aminopyrazole + triethyl orthoformate, reflux ~130 4 h ~70 Moderate yield, classical reflux method
Catalytic AlCl3 in methanol Hydrazine derivative + aldehyde + AlCl3, pressure vessel 70 4–8 h 56–75 Catalytic, moderate yield
Reduction-Oxidation-Nitrile sequence LiAlH4 reduction, IBX oxidation, NH3/I2 nitrile formation 0–85 1–6 h steps 78–88 Multi-step functional group transformations
Microwave in NMP with HCl Pyrazole derivative + HCl, microwave 200 1 h 44 Lower yield, harsh conditions

Detailed Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction time and can improve yields compared to conventional reflux methods.

  • The choice of solvent (pyridine, NMP, methanol) and catalyst (AlCl3) influences the reaction efficiency and product purity.

  • Functional group transformations on the pyrazole ring allow tailoring of the amino substituent, which is critical for biological activity and further synthetic applications.

  • Purification typically involves recrystallization from DMF/ethanol mixtures or silica gel chromatography, ensuring high purity of the final compound.

  • Analytical data such as NMR, LC-MS, and melting point confirm the structure and purity of synthesized compounds.

The preparation of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is effectively achieved through condensation of hydrazine derivatives with β-dicarbonyl compounds, enhanced by microwave irradiation or catalytic methods. Subsequent functional group modifications enable the introduction of the amino group at position 3. Microwave-assisted methods offer superior yields and shorter reaction times, while classical reflux and catalytic approaches remain viable. Multi-step sequences involving reduction, oxidation, and nitrile formation provide additional synthetic flexibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The position of the methoxy group significantly impacts solubility and bioactivity. Para-substituted analogs (e.g., 5-(4-methoxyphenyl)-1H-pyrazol-3-amine) exhibit higher aqueous solubility compared to meta-substituted derivatives due to reduced steric hindrance .
  • Fluorine substitution (e.g., 5-(3-Fluoro-4-methoxy-phenyl)-2H-pyrazol-3-ylamine) enhances metabolic stability and bioavailability by resisting oxidative degradation .

Crystallographic and Stability Data

  • The target compound’s crystal structure (determined via SHELXL ) reveals intermolecular N–H···N hydrogen bonds, stabilizing the lattice. In contrast, fluorinated analogs exhibit weaker π-stacking due to electronegative fluorine disrupting aromatic interactions .
  • Thermal stability (TGA data): The target compound decomposes at 215°C, whereas the dimethoxy analog (C₁₂H₁₅N₃O₂) shows higher thermal stability (decomposition at 245°C) .

Biological Activity

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structural composition that enhances its potential therapeutic applications, particularly in medicinal chemistry. The following sections will explore its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of approximately 203.24 g/mol. The compound is characterized by a pyrazole ring substituted with a methoxy group on the phenyl moiety and a methyl group, contributing to its biological activity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial properties against various bacterial and fungal strains. For instance, studies show that modifications in the pyrazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Pyrazoles are known for their anti-inflammatory effects. In vitro studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Potential : Preliminary studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms of action are still under investigation, but molecular docking studies indicate potential binding to cancer-related targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : A common approach involves the reaction of arylhydrazines with appropriate carbonyl compounds to form the pyrazole ring.
  • Sequential Cyclization : This method utilizes intermediates such as 1-acetyl derivatives to facilitate the formation of the pyrazole structure while introducing substituents at specific positions on the ring .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazole derivatives:

  • Anti-inflammatory Activity Study : A series of novel 1-acetyl-substituted pyrazoles were synthesized and tested for their ability to inhibit TNF-α and IL-6 in vitro. Compounds demonstrated up to 85% inhibition at concentrations comparable to established anti-inflammatory agents .
  • Antimicrobial Efficacy : Research conducted on related pyrazole compounds showed promising results against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Molecular Docking Studies : Computational analyses revealed that this compound has a high binding affinity for several enzyme targets implicated in cancer progression, suggesting its potential as a lead compound for drug development .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of selected compounds structurally related to this compound:

Compound NameStructural FeaturesNotable Biological Activity
4-Methyl-1H-pyrazole Simple pyrazole structureExhibits lower biological activity
1-(4-Methoxyphenyl)-1H-pyrazole Methoxy group on phenylEnhanced solubility; moderate antimicrobial activity
5-(4-Chlorophenyl)-4-methylpyrazole Chlorine substituent on phenylIncreased potency against specific pathogens
1-Amino-2-methylpyrazole Amino group at position 1Potential for enhanced pharmacological effects

Q & A

Q. What are the common synthetic routes for 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine and its derivatives?

The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or carbonyl compounds. For example, Fedotov & Hotsulia (2023) describe a multi-step approach starting with cyclization of monomethylhydrazine and ethyl acetoacetate to form pyrazole intermediates, followed by formylation and acylation to introduce functional groups . Another method involves Vilsmeier–Haack formylation to generate 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates, which are then functionalized via thiourea coupling . Key analytical tools include IR, NMR, and elemental analysis to confirm structural integrity.

Q. How is the structural characterization of this compound validated in academic research?

Structural validation relies on spectroscopic and crystallographic techniques:

  • IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray crystallography provides unambiguous confirmation, as demonstrated by Cao et al. (2010) for a related pyrazole-triazolyl methanone derivative, revealing bond angles and spatial arrangements critical for activity .

Q. What pharmacological screening methods are used to evaluate its bioactivity?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging and lipid peroxidation inhibition (e.g., IC₅₀ values reported for quinoxaline-pyrazole hybrids) .
  • Anti-inflammatory testing : COX-2 inhibition assays and carrageenan-induced paw edema models .
  • Dose-response studies to establish therapeutic windows and toxicity profiles.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. For example:

  • Substituent polarity : Electron-withdrawing groups (e.g., -CF₃) may enhance antioxidant activity, while methoxy groups modulate solubility .
  • Assay sensitivity : Inconsistent IC₅₀ values for anti-inflammatory activity can result from differences in cell lines or enzyme sources.
  • Statistical validation : Replicate studies under controlled conditions (e.g., fixed pH, temperature) and apply multivariate analysis to isolate key variables .

Q. What advanced strategies optimize the synthesis of pyrazole derivatives with complex substituents?

  • Computational design : ICReDD’s reaction path search methods use quantum chemical calculations to predict optimal intermediates and transition states, reducing trial-and-error approaches .
  • Flow chemistry : Enhances yield in multi-step syntheses by minimizing side reactions (e.g., oxidation of 4,5-dihydro-1H-pyrazoles) .
  • Catalytic systems : Palladium-mediated cross-coupling for aryl group introduction, as seen in Fedotov & Hotsulia’s work with fluorophenyl derivatives .

Q. What methodologies address challenges in crystallizing pyrazole-based compounds for structural studies?

  • Solvent screening : Use polar aprotic solvents (e.g., DMF) to improve crystal lattice formation.
  • Derivatization : Introduce heavy atoms (e.g., bromine) to enhance X-ray diffraction quality .
  • Low-temperature crystallography : Mitigates thermal motion artifacts, as applied in the analysis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-methanone derivatives .

Q. How do researchers correlate electronic properties of substituents with biological activity?

  • Hammett constants (σ) : Quantify electron-donating/withdrawing effects of substituents (e.g., -OCH₃ has σ ≈ -0.27, enhancing electron density at the pyrazole ring) .
  • QSAR modeling : Relate logP values and molar refractivity to bioavailability and target binding .
  • DFT calculations : Predict charge distribution and reactive sites (e.g., nucleophilic NH₂ group at position 3) .

Methodological Notes

  • Avoiding commercial bias : Focus on peer-reviewed journals (e.g., Current Issues in Pharm. Med. Sci., J. Chem. Crystallogr.) over vendor databases.
  • Data reproducibility : Share raw spectral data (e.g., NMR FID files) and crystallographic CIF files in supplementary materials.
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing and cytotoxicity assessments.

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